

Method for determining 4-Hydroxyphenylarsonic acid in animal feed

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Compound of Interest

Compound Name: 4-Hydroxyphenylarsonic acid

Cat. No.: B146202

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An established method for the determination of **4-Hydroxyphenylarsonic acid** (roxarsone) in animal feed involves extraction followed by analysis using High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS). This approach allows for the sensitive and selective quantification of roxarsone and other arsenic species. Alternative methods include HPLC with ultraviolet (UV) detection and spectrophotometric methods, such as the AOAC Official Method 971.47.

Application Notes

Introduction

4-Hydroxyphenylarsonic acid, commonly known as roxarsone, is an organoarsenic compound that has been used as a feed additive in the poultry and swine industries to promote growth, improve feed efficiency, and prevent coccidiosis.[1] However, concerns over the potential conversion of roxarsone to more toxic inorganic forms of arsenic in animals and the environment have led to restrictions on its use in many countries.[1][2] Consequently, sensitive and reliable analytical methods are required to monitor its presence in animal feed to ensure compliance with regulatory limits and safeguard animal and human health.

The primary analytical challenge lies in the efficient extraction of roxarsone from complex feed matrices and its accurate quantification, often in the presence of other arsenic compounds. HPLC-ICP-MS has emerged as a preferred method due to its high selectivity and sensitivity, allowing for the speciation of different arsenic forms.

Principle of the Method (HPLC-ICP-MS)

The method involves the extraction of roxarsone from the animal feed sample, typically using a solvent mixture such as methanol and water.[3] The extract is then filtered and analyzed by ion-pair reversed-phase HPLC, which separates roxarsone from other arsenic species.[3] The eluent from the HPLC is introduced into an ICP-MS system, where the arsenic-containing compounds are atomized and ionized. The mass spectrometer then detects and quantifies the arsenic isotopes, providing a highly sensitive and element-specific measurement.

Experimental Protocols

Protocol 1: Determination of **4-Hydroxyphenylarsonic Acid** by HPLC-ICP-MS

This protocol is based on established methods for arsenic speciation in animal feed.[3]

1. Reagents and Materials

- Roxarsone standard
- Methanol (HPLC grade)
- Deionized water (18 MΩ·cm)
- Tetrabutylammonium hydroxide (TBAH)
- Trifluoroacetic acid (TFA)
- Ammonium hydroxide
- Nitric acid
- Solid-phase extraction (SPE) cartridges (if necessary for cleanup)
- 0.45 µm syringe filters

2. Standard Preparation

- Stock Standard Solution (e.g., 1000 mg/L As): Prepare by dissolving a known amount of roxarsone in a suitable solvent (e.g., methanol/water).
- Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 20, 50 µg/L As).

3. Sample Preparation

- Grinding: Homogenize the animal feed sample by grinding to a fine powder.
- Extraction:
 - Weigh approximately 1 g of the homogenized sample into a centrifuge tube.
 - Add 10 mL of a methanol/water (1:1, v/v) extraction solution.[\[3\]](#)
 - Vortex the mixture for 1 minute.
 - Place the tube in an ultrasonic bath for 30 minutes.
 - Centrifuge the mixture at 4000 rpm for 10 minutes.
- Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC-ICP-MS Analysis

- HPLC Conditions:
 - Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
 - Mobile Phase: A gradient elution is often used. For example:
 - Mobile Phase A: 4 mM TBAH in 8% methanol, pH adjusted to 6.25 with TFA.[\[3\]](#)
 - Mobile Phase B: 0.1% TFA in 92% methanol.[\[3\]](#)
 - Flow Rate: 1.0 mL/min.

- Injection Volume: 20 μ L.
- ICP-MS Conditions:
 - RF Power: 1550 W
 - Plasma Gas Flow: 15 L/min
 - Carrier Gas Flow: 1.0 L/min
 - Monitored m/z: 75 (As)
 - Integration Time: 0.1 s

5. Quality Control

- Method Blank: Analyze a blank sample (extraction solvent) with each batch to check for contamination.
- Spiked Sample: Spike a known amount of roxarsone into a sample to determine the method recovery. Recoveries are typically expected to be within 78.5% to 110%.[\[3\]](#)
- Calibration Verification: Analyze a standard from the calibration curve after a set number of samples to check for instrument drift.

Protocol 2: Spectrophotometric Determination (Based on AOAC Official Method 971.47)

This method is a classic and officially recognized procedure for roxarsone determination.[\[4\]](#)[\[5\]](#)

1. Reagents

- Dipotassium hydrogen phosphate (K_2HPO_4) solution (2%)
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Activated carbon

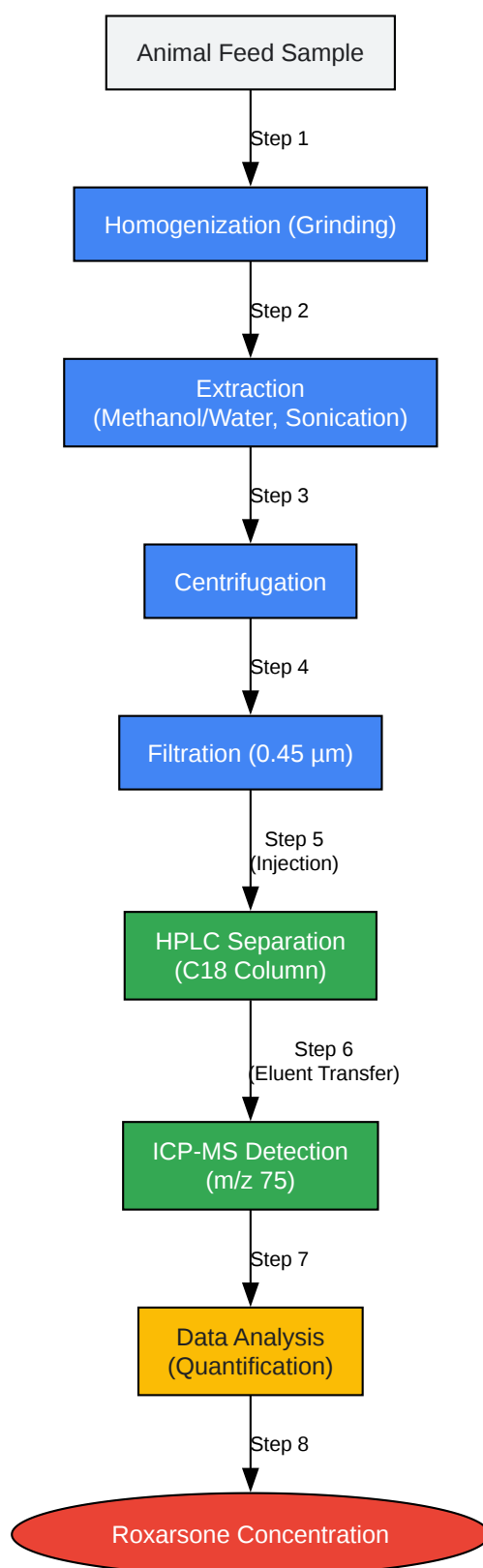
2. Sample Preparation and Analysis

- Extraction: Extract the feed sample with a 2% K₂HPO₄ solution.[4][5]
- Protein Precipitation: Centrifuge the extract, and adjust the pH of the supernatant with HCl to the isoelectric point of the proteins to precipitate them.[5]
- Cleanup: Remove the precipitated proteins by centrifugation. Treat the resulting solution with activated carbon at pH 12 to remove interferences.[4][5]
- Measurement: Measure the absorbance of the intensely colored roxarsone solution at 410 nm using a spectrophotometer.[5]

Data Presentation

Method	Matrix	Limit of Detection (LOD)	Limit of Quantitation (LOQ)	Recovery (%)	Reference
HPLC-ICP-MS	Formula Feed	<1.7 µg/kg As	-	>78.5	[3]
HPLC-UV/HG-AFS	Livestock Feed	0.09 mg/L	0.30 mg/L	-	[6]
Spectrophotometry	Poultry Feed	-	-	93.7 - 104	[4]
Spectrophotometry	Animal Feed	-	-	99.25 (avg.)	[5]
CE-ICP-MS	Chicken Manure	1-3 µg/L As	-	-	[7]

Visualizations



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Caption: Workflow for the determination of **4-Hydroxyphenylarsonic acid** in animal feed by HPLC-ICP-MS.

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